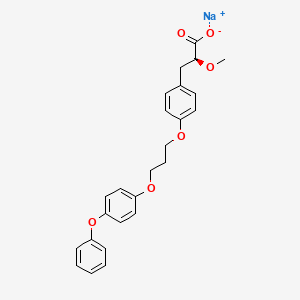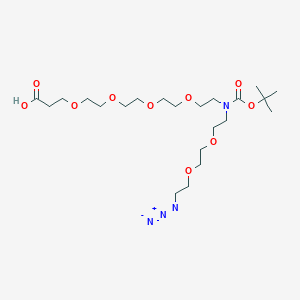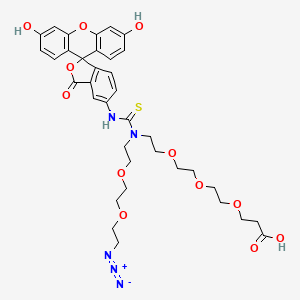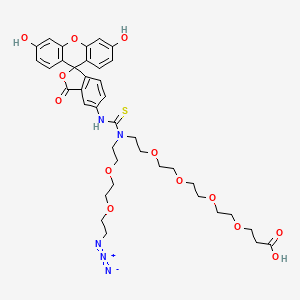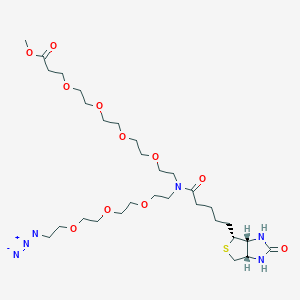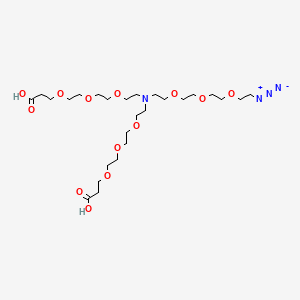
Nct-501
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
NCT-501は、アルデヒド脱水素酵素1A1(ALDH1A1)の強力かつ選択的な阻害剤です。 アルデヒド脱水素酵素は反応性アルデヒドを代謝し、中枢神経系、代謝性疾患、癌などの分野において重要な生理学的および毒物学的役割を果たします 。 This compoundは、IC50値が40nMであるALDH1A1の阻害において有望な結果を示しています .
科学的研究の応用
NCT-501 has a wide range of scientific research applications. It is used extensively in the study of cancer stem cells and malignancies where increased ALDH1A1 gene expression and catalytic activity are vital biomarkers . The compound has also been utilized in research related to metabolic disorders and central nervous system functions . Additionally, this compound is employed in pharmacokinetic studies to evaluate its bioavailability and metabolic stability .
作用機序
NCT-501は、アルデヒド脱水素酵素1A1を選択的に阻害することで効果を発揮します。 この阻害は、酵素が反応性アルデヒドを代謝することを防ぎ、これらのアルデヒドが細胞内に蓄積することにつながります 。 This compoundの分子標的はALDH1A1であり、関与する経路は主にアルデヒドの代謝と解毒に関連しています 。 他のアイソザイムや脱水素酵素よりもALDH1A1に対するこの化合物の選択性は、その作用機序の重要な側面です .
Safety and Hazards
生化学分析
Biochemical Properties
NCT-501 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme ALDH1A1 . Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)±dependent oxidation of aldehyde-containing substrates to the corresponding carboxylic acids . This compound interacts with ALDH1A1, inhibiting its activity and thereby affecting the metabolism of aldehyde-containing substrates .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of ALDH1A1, an enzyme that plays a crucial role in cellular metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the enzyme ALDH1A1, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and impacts the metabolism of aldehyde-containing substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies indicate that this compound has high bioavailability when delivered intraperitoneally, with rapid phase I modification in the liver .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of aldehyde-containing substrates. It interacts with the enzyme ALDH1A1, affecting the conversion of these substrates to carboxylic acids .
準備方法
NCT-501の合成には、テオフィリン系アナログを使用します。 定量的ハイスループットスクリーニングキャンペーンから特定されたヒットの最適化により、効力と初期の吸収、分布、代謝、および排泄特性が向上したアナログが得られました 。 この化合物は通常、実験室環境で合成され、正確な合成経路と反応条件は、その開発に関与している研究者や企業の機密情報です .
化学反応の分析
NCT-501は、主にアルデヒド脱水素酵素1A1との相互作用に焦点を当て、さまざまな化学反応を起こします。 ALDH3A1、ALDH1B1、およびALDH2などの他のアイソザイムよりも、ALDH1A1に対して高度に選択的な阻害を示します 。 この化合物は、ヒドロキシプロスタグランジン脱水素酵素やヒドロキシステロイド脱水素酵素17β4などの他の脱水素酵素に対しても選択的です 。 これらの反応から生成される主要な生成物は、一般的に標的酵素の阻害された形態です .
科学研究への応用
This compoundは、幅広い科学研究への応用を有しています。 ALDH1A1遺伝子の発現と触媒活性の増加が重要なバイオマーカーとなる癌幹細胞や悪性腫瘍の研究で広く使用されています 。 この化合物は、代謝性疾患や中枢神経系の機能に関する研究にも使用されています 。 さらに、this compoundは、そのバイオアベイラビリティと代謝安定性を評価するための薬物動態研究で使用されています .
類似化合物との比較
特性
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXIBBYWVGWQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of NCT-501 and how does its inhibition affect cancer cells?
A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) []. ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and its inhibition has been shown to decrease CSC populations, reduce tumor growth, and re-sensitize resistant cancer cells to chemotherapy in several cancer types, including ovarian and head and neck cancers [, ].
Q2: What makes this compound a promising candidate for cancer treatment compared to other ALDH inhibitors?
A2: this compound exhibits high selectivity for ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 []. This selectivity is crucial for minimizing off-target effects and improving its potential therapeutic window.
Q3: Are there any preclinical studies showcasing the efficacy of this compound?
A3: Yes, this compound has demonstrated promising results in preclinical studies. In a xenograft model of BRCA2-mutated ovarian cancer, this compound synergized with the PARP inhibitor olaparib, leading to enhanced tumor cell death []. In head and neck cancer models, this compound inhibited tumor growth, reduced cancer stem cell markers, and reversed acquired resistance to cisplatin [].
Q4: Beyond cancer, are there other potential applications for this compound?
A4: Research suggests that this compound could have therapeutic potential in treating diabetic retinopathy. Diabetes leads to the accumulation of toxic aldehydes in the retina, contributing to retinal damage. Studies show that this compound can prevent the build-up of a specific aldehyde, FDP-lysine, in retinal cells and improve cell viability, suggesting a potential role in protecting against diabetic retinal damage [].
Q5: Has the pharmacokinetic profile of this compound been investigated?
A5: While the full pharmacokinetic profile of this compound is still under investigation, early studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown promising early ADME characteristics, paving the way for further preclinical and potentially clinical development [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




